molecular formula C7H10N4O2 B3342069 Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 1211534-52-9

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B3342069
CAS No.: 1211534-52-9
M. Wt: 182.18 g/mol
InChI Key: WPIXBFWKFZHCRS-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused triazole-pyrazine core with a methyl ester substituent at position 2. This molecule is notable for its role as a key intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes treatment . Its structure combines the rigidity of the bicyclic system with the versatility of the ester group, enabling further functionalization for pharmacological applications.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6/h8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIXBFWKFZHCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole derivatives with piperazine derivatives in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    Catalyst: Palladium on carbon (Pd/C) or other transition metal catalysts

    Temperature: 80-120°C

    Time: 12-24 hours

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazine rings, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.

    Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄).

    Substitution: NaH or LDA in anhydrous conditions, often in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides or hydroxylated derivatives, while reduction produces hydrogenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrazine compounds exhibit significant antimicrobial properties. Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that certain modifications of the triazolo-pyrazine core enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways that are crucial for cell survival and proliferation .

Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Pesticide Development
The compound's structural attributes make it a candidate for developing new pesticides. Its efficacy against certain pests has been demonstrated in preliminary studies. The incorporation of the triazolo-pyrazine moiety enhances the biological activity of pesticide formulations .

Plant Growth Regulation
this compound has potential as a plant growth regulator. Research indicates that it can promote root development and enhance nutrient uptake in various crops. This application could lead to improved agricultural yields .

Material Science

Polymer Chemistry
In material science, the compound is being explored as a building block for novel polymers with specific properties. Its ability to form stable complexes with metal ions makes it useful for creating materials with enhanced thermal and mechanical stability .

Nanotechnology
The compound's unique properties allow for its use in nanotechnology applications. For instance, it can be utilized in the synthesis of nanoparticles that exhibit antimicrobial properties or in drug delivery systems where controlled release is crucial .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against resistant bacterial strains
Anticancer Properties Induces apoptosis in cancer cell lines
Neuroprotective Effects Reduces oxidative stress in neuronal cells
Pesticide Development Enhances biological activity of pesticide formulations
Plant Growth Regulation Promotes root development and nutrient uptake
Polymer Chemistry Useful for creating thermally stable materials
Nanotechnology Synthesis of antimicrobial nanoparticles

Mechanism of Action

The mechanism by which Methyl 5,6,7

Biological Activity

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and specific case studies highlighting its efficacy against various cancer cell lines.

  • Molecular Formula : C6H10N4
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 886886-04-0

The compound exhibits biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. Notably, it has shown promise as a c-Met kinase inhibitor. The c-Met pathway is crucial for tumor growth and metastasis; thus, targeting this pathway may provide therapeutic benefits in cancer treatment.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and its derivatives:

  • Cell Line Studies :
    • A study reported that derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibited significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The most potent derivative showed IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells .
    • Another research highlighted that a related compound induced apoptosis in HT-29 colon cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
  • Inhibition Studies :
    • Compounds based on this scaffold were tested for their inhibitory effects on c-Met kinase. One derivative demonstrated an IC50 value of 48 nM against c-Met kinase . This suggests that this compound may serve as a lead compound for developing targeted therapies.

Case Studies

StudyCompound TestedCell LinesIC50 Values (μM)Mechanism
22iA5490.83 ± 0.07c-Met inhibition
22iMCF-70.15 ± 0.08c-Met inhibition
17lA5490.98 ± 0.08c-Met/VEGFR-2 inhibition
RB7HT-296.587 to 11.10Apoptosis via mitochondrial pathway

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate with analogs differing in substituents, synthetic routes, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications References
This compound COOCH₃ C₈H₁₁N₄O₂ 195.20 g/mol Intermediate for sitagliptin synthesis
Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate HCl COOCH₂CH₃ (ethyl ester) C₁₀H₁₄ClN₄O₂ 272.70 g/mol Enhanced lipophilicity; potential prodrug form
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl CF₃ C₇H₁₀ClF₃N₄ 250.63 g/mol Improved metabolic stability; antimicrobial activity
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CH₃ C₆H₁₀N₄ 138.17 g/mol Simplified analog for structure-activity studies
3-(Oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Tetrahydro-2H-pyran-4-yl C₁₀H₁₆N₄O 208.26 g/mol Enhanced solubility; conformational rigidity

Key Observations :

  • The methyl ester derivative (target compound) balances reactivity and stability, making it ideal for coupling reactions in sitagliptin synthesis .
  • Trifluoromethyl substitution (C7H10ClF3N4) introduces electron-withdrawing effects, enhancing metabolic resistance and antimicrobial potency .

Activity Insights :

  • The trifluoromethyl analog exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans) .
  • Urea/thiourea derivatives of the triazolo-pyrazine core show enhanced binding to microbial enzymes via hydrogen bonding .
Crystallographic and Stability Data
  • Crystal Packing: While crystallographic data for the methyl ester is lacking, related triazolo-pyrazines (e.g., 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f]triazin-8-one) exhibit monoclinic structures with N–H···N and π-π stacking interactions, suggesting similar stability for the target compound .
  • Stability : The hydrochloride salt of the trifluoromethyl derivative (C7H10ClF3N4) is hygroscopic, requiring anhydrous storage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with pyrazine precursors. For example, describes a method using potassium carbonate as a base to yield the hydrochloride salt (83.6% yield). Post-synthesis, purity is validated using HPLC with C18 columns and UV detection at 254 nm, as described for analogous triazolo-pyrazine derivatives .
  • Key Parameters :

  • Reagents : Sodium/potassium carbonate for deprotonation.
  • Chromatography : Mobile phase ratios (e.g., 5:95 ACN:H₂O with 0.1% H₃PO₄) and retention times (e.g., 2.1 min for related compounds) .

Q. How does the triazolo-pyrazine core influence the compound’s stability and reactivity in medicinal chemistry applications?

  • Methodology : The saturated tetrahydro-pyrazine ring enhances stability by reducing aromaticity, while the triazole moiety provides sites for hydrogen bonding and π-π interactions. Structural analogs like sitagliptin (a DPP-4 inhibitor) leverage this scaffold for enzyme inhibition, as seen in and . Computational studies (e.g., molecular docking with 14-α-demethylase lanosterol) can predict binding modes .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?

  • Methodology : Compare catalysts (e.g., Na₂CO₃ vs. K₂CO₃) and solvent systems (toluene vs. THF) to optimize cyclization efficiency. reports an 83.6% yield using K₂CO₃, suggesting alkali metal carbonates are critical for deprotonation. Reaction monitoring via TLC or in situ NMR can identify intermediate formation .
  • Data Analysis : Use Design of Experiments (DoE) to model parameter interactions (temperature, catalyst loading) and maximize yield.

Q. What strategies mitigate the formation of nitroso impurities (e.g., 7-nitroso derivatives) during synthesis or storage?

  • Methodology : Nitrosamine impurities (e.g., 7-nitroso-3-(trifluoromethyl)-triazolo-pyrazine) are genotoxic and regulated to ≤37 ng/day . Implement UPLC-MS/MS with triple quadrupole detectors for quantification (LOQ ~0.5 ng/mL). Use scavengers like ascorbic acid to inhibit nitrosation during storage .
  • Validation : Spiked recovery studies in API matrices confirm method accuracy (e.g., 95–105% recovery rates) .

Q. How can molecular docking predict the compound’s interaction with biological targets like DPP-4 or antimicrobial enzymes?

  • Methodology : Dock the compound into active sites (e.g., PDB: 3LD6 for 14-α-demethylase) using software like AutoDock Vina. Focus on hydrogen bonds between the triazole N-atoms and catalytic residues (e.g., histidine in DPP-4). Validate predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .

Q. What in vitro assays evaluate the compound’s pharmacokinetic properties, such as CYP450 inhibition or plasma stability?

  • Methodology :

  • CYP450 Inhibition : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4) and LC-MS quantification.
  • Plasma Stability : Incubate the compound in human plasma (37°C, pH 7.4) and monitor degradation via HPLC .

Key Research Gaps and Contradictions

  • Structural Analog Limitations : While confirms the DPP-4 inhibition of sitagliptin (a trifluoromethyl analog), the methyl ester variant’s activity remains unstudied.
  • Impurity Profiling : and highlight nitroso impurities, but their formation pathways in the methyl ester derivative require further study.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

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